molecular formula C11H8ClN B1272048 3-Chloro-5-phenylpyridine CAS No. 292068-12-3

3-Chloro-5-phenylpyridine

Cat. No. B1272048
CAS RN: 292068-12-3
M. Wt: 189.64 g/mol
InChI Key: FQQRGAUVWHBXDN-UHFFFAOYSA-N
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Description

3-Chloro-5-phenylpyridine (3-Cl-5-Pyr) is an organic compound belonging to the pyridine family. It has been used in a variety of scientific and medical applications, including as a reagent in organic synthesis, as a potential antifungal agent, and as a potential therapeutic agent for the treatment of cancer. 3-Cl-5-Pyr is a colorless, water-soluble solid with a pungent odor. Its chemical formula is C7H6ClN.

Scientific Research Applications

Photophysical Properties and Redox Behavior

3-Chloro-5-phenylpyridine has been utilized in the synthesis and study of cyclometalated complexes of Iridium(III) with functionalized 2,2‘-bipyridines. This research explores the photophysical properties and redox behavior of these compounds, highlighting their luminescence from 3MLCT levels and the insensitivity of redox and absorption properties to remote substituents on the ligands (Neve et al., 1999).

Herbicidal Activity

Another application of this compound derivatives is in the field of herbicidal activity. These compounds, synthesized through Suzuki-type coupling, have shown significant action against broadleaf and grass weed species under pre- and post-emergent conditions, acting by inhibition of protoporphyrinogen-IX-oxidase (Schäfer et al., 2003).

Chemical and Biological Studies

Chemical and biological studies have been conducted on derivatives like dichloro(2-phenylpyridine) gold(III) complex. These studies focus on the synthesis, characterization, and the cytotoxic properties of these complexes, particularly against human leukemia and mouse tumor cell lines (Fan et al., 2003).

Synthesis of Phenylpyridines

Research has also been directed towards the efficient synthesis of phenylpyridines, such as 2-phenyl-3-aminopyridine, using this compound as an intermediate. This process involves a cost-effective method leveraging commercially available starting materials (Caron et al., 2001).

Photophysical Behavior of Metal Complexes

The use of this compound in the creation of complex metal ligands that exhibit complicated photophysical behavior is another significant area of research. These ligands have been applied in the preparation of rhenium complexes, which demonstrate multiple emission bands and nonlinear relaxation kinetics of excited states (Kisel et al., 2017).

Mechanism of Action

Target of Action

It’s structurally similar compound, 3- [3-chloro-5- (5- { [ (1s)-1-phenylethyl]amino}isoxazolo [5,4-c]pyridin-3-yl)phenyl]propan-1-ol, is known to target theSerine/threonine-protein kinase PLK1 in humans .

Result of Action

The molecular and cellular effects of 3-Chloro-5-phenylpyridine’s action are not well-documented. Given its potential target, it may have effects on cellular processes regulated by the Serine/threonine-protein kinase PLK1. More research is needed to confirm this .

properties

IUPAC Name

3-chloro-5-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQRGAUVWHBXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376562
Record name 3-chloro-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

292068-12-3
Record name 3-chloro-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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